Cas no 117417-64-8 (Ageliferin)

Ageliferin structure
Ageliferin structure
Product Name:Ageliferin
CAS-nummer:117417-64-8
MF:C22H24Br2N10O2
MW:620.299760818481
CID:2007245
PubChem ID:11192871
Update Time:2025-04-21

Ageliferin Chemische en fysische eigenschappen

Naam en identificatie

    • Ageliferin
    • N-[[(5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methyl]-4-bromo-1H-pyrrole-2-carboxamide
    • (-)-Nagelamide E
    • CHEMBL1187442
    • 117417-64-8
    • Q4691976
    • DTXSID40457473
    • CHEMBL1162471
    • N-[[(5S,6R,7S)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methyl]-4-bromo-1H-pyrrole-2-carboxamide
    • 1H-Pyrrole-2-carboxamide, N-(((5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-5-yl)-5-((((4-bromo-1H-pyrrol-2-yl)carbonyl)amino)methyl)-4,5,6,7-tetrahydro-1H-benzimidazol-6-yl)methyl)-4-bromo-
    • P4YF5N7VXX
    • UNII-P4YF5N7VXX
    • nagelamide E
    • (+)-Ageliferine
    • N-(((5S,6R,7R)-2-Amino-7-(2-amino-1H-imidazol-5-yl)-5-((((4-bromo-1H-pyrrol-2-yl)carbonyl)amino)methyl)-4,5,6,7-tetrahydro-1H-benzimidazol-6-yl)methyl)-4-bromo-1H-pyrrole-2-carboxamide
    • N-(((5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-(((4-bromo-1H-pyrrole-2-carbonyl)amino)methyl)-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methyl)-4-bromo-1H-pyrrole-2-carboxamide
    • N-(((5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-(((4-bromo-1H-pyrrole-2-carbonyl)amino)methyl)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methyl)-4-bromo-1H-pyrrole-2-carboxamide
    • N-[[(5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl]methyl]-4-bromo-1H-pyrrole-2-carboxamide
    • DTXCID30408292
    • Inchi: 1S/C22H24Br2N10O2/c23-10-2-14(27-5-10)19(35)29-4-9-1-13-18(34-22(26)32-13)17(16-8-31-21(25)33-16)12(9)7-30-20(36)15-3-11(24)6-28-15/h2-3,5-6,8-9,12,17,27-28H,1,4,7H2,(H,29,35)(H,30,36)(H3,25,31,33)(H3,26,32,34)/t9?,12-,17+/m1/s1
    • InChI-sleutel: DMMLTRAQSJWUHT-WGVNFEHHSA-N
    • LACHT: BrC1=CNC(=C1)C(NC[C@H]1[C@@H](C2=CN=C(N)N2)C2=C(CC1CNC(C1=CC(=CN1)Br)=O)NC(N)=N2)=O

Berekende eigenschappen

  • Exacte massa: 620.04300g/mol
  • Monoisotopische massa: 618.04505g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 36
  • Aantal draaibare bindingen: 7
  • Complexiteit: 811
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.4
  • Topologisch pooloppervlak: 199Ų
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